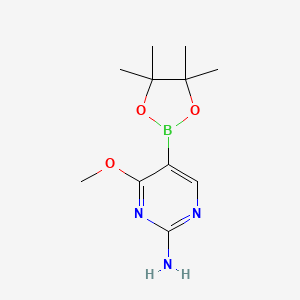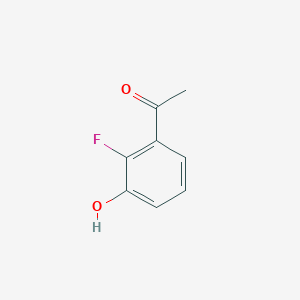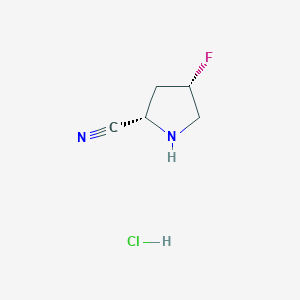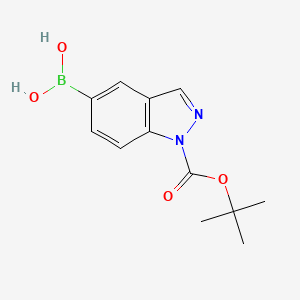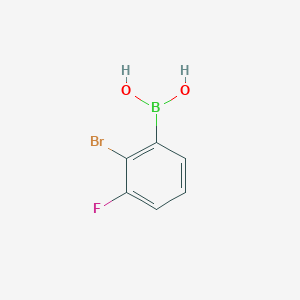![molecular formula C18H21Cl2NO B1532835 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline CAS No. 1040689-58-4](/img/structure/B1532835.png)
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline
Descripción general
Descripción
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline is a chemical compound with the molecular formula C18H21Cl2NO and a molecular weight of 338.27 g/mol . It falls within the category of specialty chemicals used primarily for proteomics research . The compound’s structure consists of a dichloroaniline core with an attached phenoxyethyl group, which contains a tert-butyl substituent .
Aplicaciones Científicas De Investigación
Materials Science and Polymer Stabilization
Compounds with tert-butyl groups, such as 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, are known for their effectiveness in stabilizing polymers against thermal degradation. This property is especially beneficial under oxygen-deficient atmospheres. The unique bifunctional stabilizing mechanism of such compounds suggests that N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline could also serve as a potential stabilizer in polymer formulations, enhancing their thermal stability and resistance to oxidative discoloration (Yachigo et al., 1993).
Organic Synthesis and Catalysis
In the field of organic synthesis, compounds with tert-butyl and phenoxyl groups have been shown to undergo various chemical reactions, providing pathways to synthesize new materials and molecules. For instance, ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, a stable and crystalline compound, has been used to ethylate acids, alcohols, and phenols to form esters and ethers. This suggests that N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline could be explored as a reagent or catalyst in similar synthetic applications, offering a chemoselective and efficient route for the modification of various functional groups (Maricich et al., 2013).
Antioxidant Properties
Compounds bearing 2,6-di-tert-butylphenol moieties, such as those in the synthesized 2,5-di-substituted 1,3,4-oxadiazoles, have been evaluated for their antioxidant activities. These compounds exhibited significant free-radical scavenging abilities, suggesting that N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline, with its similar structural features, could also possess antioxidant properties. This potential makes it a candidate for further investigation in contexts where oxidative stress needs to be mitigated, such as in biological systems or in the stabilization of materials prone to oxidation (Shakir et al., 2014).
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-3,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-18(2,3)13-4-6-17(7-5-13)22-9-8-21-16-11-14(19)10-15(20)12-16/h4-7,10-12,21H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJMRAHVNZHJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



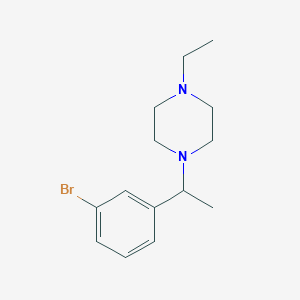

![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)
![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)


![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)
